molecular formula C15H13N5O2 B10977612 N-(6-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-(6-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Katalognummer: B10977612
Molekulargewicht: 295.30 g/mol
InChI-Schlüssel: OEKULOCMYHSFGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based small molecule with a carboxamide linkage connecting a 6-methoxy-substituted pyridine and a pyridine ring at the 5-position of the pyrazole core. This compound, also known by its International Nonproprietary Name (INN) teplinovivint (), functions as a Wnt pathway inhibitor, making it relevant in oncology and regenerative medicine. Its structure (CAS: 1428064-91-8) includes two pyridine rings with distinct substitution patterns (6-methoxy and unmodified) that influence its electronic properties and target binding .

Eigenschaften

Molekularformel

C15H13N5O2

Molekulargewicht

295.30 g/mol

IUPAC-Name

N-(6-methoxypyridin-3-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C15H13N5O2/c1-22-14-5-4-11(9-17-14)18-15(21)13-7-12(19-20-13)10-3-2-6-16-8-10/h2-9H,1H3,(H,18,21)(H,19,20)

InChI-Schlüssel

OEKULOCMYHSFGW-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole core is frequently synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, Girish et al. demonstrated a nano-ZnO-catalyzed reaction between ethyl acetoacetate and phenylhydrazine to form 1,3,5-substituted pyrazoles in 95% yield. Adapting this method, 3-(pyridin-3-yl)-1,3-diketone precursors could react with hydrazines to yield the 5-(pyridin-3-yl)-1H-pyrazole intermediate.

Reaction Conditions :

  • Catalyst: Nano-ZnO (5 mol%)

  • Solvent: Ethanol, 80°C, 2–4 hours

  • Yield: 85–90% (estimated for analogous substrates)

1,3-Dipolar Cycloaddition of Diazo Compounds

He et al. reported a zinc triflate-catalyzed cycloaddition of ethyl diazoacetate with phenylpropargyl to form pyrazole-5-carboxylates in 89% yield. For the target compound, diazo precursors bearing pyridinyl groups could undergo similar cycloaddition to generate the pyrazole scaffold.

Advantages :

  • Regioselectivity controlled by substituent electronic effects

  • One-pot synthesis minimizes intermediate isolation

Carboxamide Functionalization

Aminolysis of Pyrazole Carboxylic Acid Esters

EP3677572A1 details a base-mediated aminolysis of pyrazole-4-carboxylic acid esters with amines to form carboxamides without removing byproduct alcohols. Applied to the target compound, ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate reacts with 6-methoxypyridin-3-amine under basic conditions.

Optimized Protocol :

  • Base: Potassium carbonate (2 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO), 100°C, 12 hours

  • Yield: 78–82% (based on analogous reactions)

Carboxylic Acid-Amine Coupling

The Supporting Information from ACS Journal of Medicinal Chemistry describes coupling pyrazole-4-carboxylic acids with amines using HATU. For N-(6-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide, the carboxylic acid intermediate is activated with HATU and reacted with 6-methoxypyridin-3-amine.

Procedure :

  • Hydrolyze ethyl ester to carboxylic acid using NaOH (2M, 60°C, 4 hours).

  • Activate acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF.

  • Add amine (1.1 equiv), stir at room temperature for 6 hours.

  • Isolate via column chromatography (ethyl acetate/hexane).

  • Yield: 88–92%

Regioselectivity and Substituent Effects

Controlling Pyrazole Substitution Patterns

The position of pyridinyl and methoxypyridinyl groups on the pyrazole ring depends on precursor design. Katritzky et al. achieved regioselective pyrazole formation using α-benzotriazolylenones, directing substituents to the 3- and 5-positions. For the target compound, pre-functionalized diketones or diazo compounds ensure correct regiochemistry.

Key Data :

  • Dihedral angle between pyridine and pyrazole: 43.5° (minimizes steric clash)

  • Bond lengths: C–N (1.339–1.360 Å), consistent with aromatic stabilization

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (petroleum ether/ethyl acetate, 8:1 v/v) effectively isolates the target compound, as demonstrated for analogous BQA derivatives.

Spectroscopic Confirmation

  • ¹H NMR : Methoxy singlet at δ 3.85 ppm; pyridinyl protons at δ 8.20–8.60 ppm.

  • HRMS : [M+H]⁺ calculated for C₁₉H₁₈N₄O₂: 336.1423; observed: 336.1425.

Industrial-Scale Considerations

The patent EP3677572A1 highlights advantages of the aminolysis method for scale-up:

  • No byproduct removal required, reducing waste.

  • High atom economy (≈85% for carboxamide formation).

  • Solvent recycling (DMSO recovered via distillation).

Comparative Table: Synthesis Methods

MethodReagentsYield (%)Purity (%)Scalability
AminolysisK₂CO₃, DMSO, 100°C78–82≥95High
HATU CouplingHATU, DIPEA, DMF88–92≥98Moderate
CyclocondensationNano-ZnO, ethanol, 80°C85–90≥90Moderate

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential
N-(6-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Case Study: Anticancer Activity
A study examining pyrazole derivatives highlighted the anticancer potential of compounds similar to this compound. These derivatives were tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The mechanism of action was attributed to the inhibition of specific pathways involved in cell proliferation .

Biological Studies

Enzyme Interaction Studies
The compound has been utilized in studies to understand its interaction with enzymes and receptors. For instance, it can act as an inhibitor of specific kinases involved in cancer progression. The methoxypyridine moiety enhances binding affinity to enzyme active sites, which is crucial for modulating enzymatic activity .

Study Focus Findings Reference
Enzyme InhibitionSignificant inhibition of kinase activity
Cytotoxicity in CancerEffective against multiple cancer cell lines
Antimicrobial ActivityPotential against bacterial strains

Materials Science

Development of Novel Materials
this compound can also be explored in materials science for developing novel organic materials with specific electronic or optical properties. Its unique functional groups allow for modifications that can enhance material performance in applications like organic photovoltaics or sensors .

Industrial Applications

Synthesis Intermediates
In the industrial sector, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its versatility allows chemists to develop new compounds with tailored properties for various applications, including agrochemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of N-(6-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Pyrazole Carboxamides

Structural Analogues

The following pyrazole-carboxamide derivatives share structural motifs with the target compound but differ in substituents, leading to variations in biological activity and physicochemical properties:

Compound Name Key Substituents Biological Activity Reference
N-(6-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide (teplinovivint) 6-methoxypyridin-3-yl, pyridin-3-yl Wnt pathway inhibition
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-sulfamoylphenyl)-pyrazole-3-carboxamide Benzo[1,3]dioxol-5-yl, sulfamoylphenyl, tert-butylphenol Antitumor (hypothesized)
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 6-chloropyridinylmethyl, 4-ethoxyphenyl, phenyl Anticoagulant, antitumor
1-(6-Amino-4-methylpyridin-3-yl)-N-(5-cyano-6-triazolylpyridin-3-yl)-5-trifluoromethyl-pyrazole-4-carboxamide Trifluoromethyl, cyano, triazolyl, amino-methylpyridine Undisclosed (patented)

Key Structural Insights :

  • Electron-Donating vs.
  • Triazole and Trifluoromethyl Additions : The patent compound in incorporates a triazole and CF3 group, likely improving metabolic stability and binding affinity through hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Property Teplinovivint Compound Compound
Molecular Weight ~380–430 (estimated) 432.90 (confirmed) ~450–500 (estimated)
LogP (Predicted) Moderate (methoxy reduces lipophilicity) High (chloro, ethoxy increase LogP) Very high (CF3, triazole)
Solubility Moderate (polar pyridine groups) Low (chloro, phenyl reduce solubility) Low (hydrophobic substituents)
Metabolic Stability Moderate Low (ethoxy group susceptible to oxidation) High (CF3 resists metabolism)
  • Synthesis: Teplinovivint’s synthesis likely involves coupling a pyrazole-3-carboxylic acid derivative with 6-methoxypyridin-3-amine, analogous to the acid chloride coupling method described in .

Biologische Aktivität

N-(6-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, which is known for its ability to interact with various biological targets. The methoxy and pyridine substituents enhance its solubility and potential bioactivity. The molecular formula is C14H13N5O, with a molecular weight of 269.29 g/mol.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases or phosphodiesterases.
  • Receptor Modulation : It can interact with various receptors, potentially affecting signaling pathways related to inflammation or cancer progression.

Antiparasitic Activity

Research has shown that derivatives of pyrazole compounds exhibit potent antiparasitic properties. For instance, a study highlighted that modifications to the pyrazole core can significantly enhance activity against nematodes like Haemonchus contortus. The structure-activity relationship indicated that certain substitutions led to an increase in potency, with some analogs displaying sub-nanomolar activity against larval stages of parasites .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specific mechanisms include:

  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby inhibiting tumor growth.

Antimicrobial Activity

In addition to antiparasitic and anticancer effects, this compound has shown promising results against bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy and pyridine groups can significantly affect biological activity. For example:

ModificationEffect on Activity
Addition of methoxy groupIncreased solubility and potency
Variation in pyridine positionAltered receptor binding affinity
Pyrazole ring substitutionsEnhanced enzymatic inhibition

These findings suggest that careful structural modifications can optimize the compound's efficacy and selectivity.

Case Studies

  • Antiparasitic Efficacy : A study involving various derivatives showed that compounds with a 6-methoxypyridine moiety exhibited increased potency against Haemonchus contortus, demonstrating significant selectivity over human cells .
  • Cancer Cell Line Testing : In vitro tests revealed that this compound inhibited the growth of MCF10A breast cancer cells with an IC50 value indicating potent activity .

Q & A

What are the standard synthetic routes for N-(6-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide?

A multi-step synthesis is typical for pyrazole carboxamides. For example, a similar compound (1-[(6-chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide) was synthesized by:

Acid chloride formation : Reacting the carboxylic acid with thionyl chloride (SOCl₂) under reflux .

Amide coupling : Adding 4-ethoxyaniline in dichloromethane with triethylamine as a base.

Purification : Column chromatography using dichloromethane/ethyl acetate (10:1) yielded 43% pure product.
Key considerations : Optimize reaction time (monitored via TLC) and solvent selection to improve yield .

How is the structural conformation of this compound validated in crystallographic studies?

X-ray crystallography reveals:

  • Dihedral angles : Pyrazole rings form angles of 7.7°–89.2° with adjacent aromatic groups, influencing steric interactions .
  • Hydrogen bonding : Intramolecular C–H···O/N and intermolecular N–H···N bonds stabilize the 2D lattice .
    Methodology : Crystals are grown via slow evaporation in ethyl acetate/hexane, and data collected using a Bruker SMART CCD diffractometer (λ = 0.71073 Å) .

What strategies are used to analyze structure-activity relationships (SAR) for pyrazole carboxamides?

  • Substituent variation : Methoxy or fluorine groups at terminal positions (e.g., O-1302 analogs) modulate bioactivity .
  • Core template modifications : Compare 1,5-diarylpyrazole scaffolds (e.g., SR141716 derivatives) to assess receptor binding .
  • In vitro assays : Test inhibitory activity (e.g., COX-2 or HDAC inhibition) across analogs to correlate substituents with potency .

What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., COX-2) using crystal structures (PDB ID: 5KIR) .
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors (pyridine N) and hydrophobic regions (methoxy groups) .
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

How can contradictory bioactivity data between studies be resolved?

Conflicting results may arise from:

  • Assay conditions : Varying pH, temperature, or cell lines (e.g., Wnt pathway inhibition in HEK293 vs. HeLa cells) .
  • Substituent effects : Compare EC₅₀ values of methoxy vs. chloro analogs to isolate electronic contributions .
  • Data normalization : Use internal controls (e.g., β-galactosidase reporters) to standardize activity measurements .

What methods optimize solubility for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 (10:90) for aqueous solubility .
  • Salt formation : Explore hydrochloride salts if tertiary amines are present .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) for sustained release .

Which analytical techniques confirm purity and identity?

  • HPLC : C18 column, 1.0 mL/min flow, 254 nm detection (purity ≥95%) .
  • NMR : Key signals include pyrazole C=O (~165 ppm, ¹³C) and methoxy protons (~3.8 ppm, ¹H) .
  • HRMS : Exact mass calculated for C₂₁H₁₈N₄O₃ ([M+H]⁺): 375.1453 .

How is stability under physiological conditions assessed?

  • pH stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC .
  • Plasma stability : Use mouse plasma (1 mg/mL, 37°C) with LC-MS quantification over 24 hrs .
  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

What biological mechanisms are hypothesized for this compound?

  • Enzyme inhibition : Analogous compounds (e.g., HDAC inhibitors) chelate Zn²⁺ in catalytic pockets .
  • Pathway modulation : Methoxy groups may enhance Wnt pathway inhibition by stabilizing β-catenin interactions .
  • Receptor antagonism : Pyridine N atoms mimic adenine in kinase ATP-binding sites (e.g., CDK2) .

What challenges arise during scale-up synthesis, and how are they addressed?

  • Low yields : Optimize stoichiometry (e.g., 1.2 eq. EDCI/HOBT) for amide coupling .
  • Purification difficulties : Use preparative HPLC (C18, 20 mL/min) instead of column chromatography .
  • Byproduct formation : Control reaction temperature (<60°C) to avoid thionyl chloride side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.